molecular formula C6H13NO2S B1289217 4-(Methylsulfonyl)piperidine CAS No. 290328-55-1

4-(Methylsulfonyl)piperidine

Cat. No. B1289217
M. Wt: 163.24 g/mol
InChI Key: XKWZLZLVNFUCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Methylsulfonyl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The methylsulfonyl group attached to the piperidine ring can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . These methods demonstrate the versatility of piperidine derivatives to undergo functionalization, leading to a variety of sulfonamide compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows that the piperazine ring adopts a chair conformation, which is a common feature for saturated six-membered heterocycles . The geometry around the sulfur atom in these sulfonamide derivatives is typically distorted tetrahedral .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For example, the δ-sulfonamido-substituted enones can be used in phosphine-catalyzed (4 + 2) annulation reactions with 1,1-dicyanoalkenes to produce piperidine derivatives . This demonstrates the reactivity of the sulfonamide group in facilitating cyclization reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the nitrogen atom and the piperidine ring. The presence of the methylsulfonyl group can affect the compound's bioavailability, as seen in the development of selective 5-HT(2A) receptor antagonists, where bioavailability was introduced by using stability toward rat liver microsomes as a predictor . The antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum also indicates that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their biological activity .

Scientific Research Applications

1. Inhibition of Membrane-bound Phospholipase A2

4-(Methylsulfonyl)piperidine derivatives have been studied for their potential as inhibitors of membrane-bound phospholipase A2. Compounds containing this moiety have shown to inhibit the liberation of arachidonic acid, which is significant in reducing the size of myocardial infarction in experimental models (Oinuma et al., 1991).

2. Selective 5-HT7 Receptor Antagonism

Research has also identified 4-(Methylsulfonyl)piperidine as a core structure in the development of selective 5-HT7 receptor antagonists. These compounds are significant for their antidepressant-like and pro-cognitive properties, and have potential therapeutic application for CNS disorders (Canale et al., 2016).

3. Synthesis of Sulfonyl Hydrazone Derivatives

Sulfonyl hydrazone scaffold and piperidine rings are crucial in medicinal chemistry. 4-(Methylsulfonyl)piperidine has been used in synthesizing compounds with antioxidant capacity and anticholinesterase activity, highlighting its versatility in drug design (Karaman et al., 2016).

4. Development of Na+/H+ Antiporter Inhibitors

In the context of cardiac ischemia and reperfusion, derivatives of 4-(Methylsulfonyl)piperidine have been explored as Na+/H+ antiporter inhibitors. This research is crucial for developing adjunctive therapies in the treatment of acute myocardial infarction (Baumgarth et al., 1997).

5. Synthesis of Metal Complexes

4-(Methylsulfonyl)piperidine has been used in the synthesis of various metal complexes, which have applications in fluorescence properties, redox behavior, and thermal analyses. This showcases its utility in the field of inorganic chemistry (Nath et al., 2016).

6. Antibacterial Activity

Derivatives of 4-(Methylsulfonyl)piperidine have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing search for new and effective antimicrobial agents, particularly in the context of increasing antibiotic resistance (Iqbal et al., 2017).

7. Synthesis and Antimicrobial Study of N-substituted Derivatives

Further exploring its antibacterial potential, N-substituted derivatives of 4-(Methylsulfonyl)piperidine have been synthesized and shown moderate to talented antibacterial activity, especially against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

8. Beta(3)-Adrenergic Receptor Agonism

Novel (4-piperidin-1-yl)-phenyl sulfonamides, which include 4-(Methylsulfonyl)piperidine structures, have been studied for their biological activity on human beta(3)-adrenergic receptors. These compounds have potential applications in the treatment of various metabolic disorders (Hu et al., 2001).

9. Antimicrobial Activity Against Pathogens of Lycopersicon esculentum

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, related to 4-(Methylsulfonyl)piperidine, have been investigated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

10. Corrosion Inhibition Studies

Piperidine derivatives, including those related to 4-(Methylsulfonyl)piperidine, have been evaluated for their corrosion inhibition properties on iron, demonstrating the compound's relevance in industrial applications and materials science (Kaya et al., 2016).

Safety And Hazards

4-(Methylsulfonyl)piperidine is flammable and causes severe skin burns and eye damage. It may cause respiratory irritation. Containers may explode when heated. Vapors may form explosive mixtures with air .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWZLZLVNFUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624194
Record name 4-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)piperidine

CAS RN

290328-55-1
Record name 4-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (1.5 g, 5.70 mmol) and hydrogen chloride (7.12 mL, 28.5 mmol) in THF (20 mL) was stirred at 20° C. for 15 hours. TLC indicated the formation of desired product, the reaction mixture was filtered and the pale yellow solid was collected to provide desired product (1 g, 88%). LCMS: m/e 163.96 (M+H)+, 0.25 min (method 10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate 5-4 (12.270 g, 46.59 mmol) was dissolved in 80 mL EtOAc and the solution was cooled to 0° C. 4.0M HCl in dioxane (58.240 mL, 232.95 mmol) was added and the solution was allowed to warm to room temperature. After 5 hours the reaction was concentrated in vacuo to afford 4-(methylsulfonyl)piperidine 5-5 as a white solid. HCl salt:
Quantity
12.27 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
58.24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)piperidine
Reactant of Route 2
4-(Methylsulfonyl)piperidine
Reactant of Route 3
4-(Methylsulfonyl)piperidine
Reactant of Route 4
4-(Methylsulfonyl)piperidine
Reactant of Route 5
4-(Methylsulfonyl)piperidine
Reactant of Route 6
4-(Methylsulfonyl)piperidine

Citations

For This Compound
25
Citations
JJ Swidorski, S Jenkins, U Hanumegowda… - Bioorganic & Medicinal …, 2021 - Elsevier
GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has shown broad spectrum antiviral activity and preclinical PK predictive of once-daily …
Number of citations: 5 www.sciencedirect.com
A Regueiro-Ren, SY Sit, Y Chen, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
GSK3640254 is an HIV-1 maturation inhibitor (MI) that exhibits significantly improved antiviral activity toward a range of clinically relevant polymorphic variants with reduced sensitivity …
Number of citations: 8 pubs.acs.org
A Gollner, C Heine, KS Hofbauer - ChemMedChem, 2023 - Wiley Online Library
Kinases are among the most important and successful drug targets. Chemical probe compounds have played a critical role in elucidating the role of kinases in many biological pathways…
M Gehringer, F Muth, P Koch… - Expert opinion on …, 2015 - Taylor & Francis
Introduction: c-Jun N-terminal kinases (JNKs) are involved in the emergence and progression of diverse pathologies such as neurodegenerative, cardiovascular and metabolic …
Number of citations: 66 www.tandfonline.com
S Hu, Z Hui, J Duan, C Garrido, T Xie… - Expert Opinion on …, 2022 - Taylor & Francis
Introduction Ataxia telangiectasia and RAD3-related kinase (ATR) is one of the key phosphatidylinositol 3-kinase-related kinase family members important for DNA damage response …
Number of citations: 7 www.tandfonline.com
I Chung, R Serreli, JB Cross, ME Di Francesco… - Science …, 2021 - science.org
Mitochondrial complex I (NADH:ubiquinone oxidoreductase), a major contributor of free energy for oxidative phosphorylation, is increasingly recognized as a promising drug target for …
Number of citations: 32 www.science.org
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitors have been developed that possess optimal properties. Compounds have been discovered that exhibit excellent in …
Number of citations: 65 pubs.acs.org
A Regueiro-Ren, JJ Swidorski, Z Liu… - Journal of Medicinal …, 2018 - ACS Publications
GSK3532795, formerly known as BMS-955176 (1), is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. The careful …
Number of citations: 24 pubs.acs.org
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org
GC Brandão, FCR Missias, LM Arantes… - European journal of …, 2018 - Elsevier
Lapachol is an abundant prenyl naphthoquinone occurring in Brazilian Bignoniaceae that was clinically used, in former times, as an antimalarial drug, despite its moderate effect. …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.